molecular formula C22H17N3O2 B1249608 4-methoxy-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide

4-methoxy-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide

Cat. No.: B1249608
M. Wt: 355.4 g/mol
InChI Key: VLGYXUZBVKQWQO-UHFFFAOYSA-N
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Description

VUF-8504 is a synthetic organic compound known for its role as a ligand for the adenosine A3 receptor. This receptor is a G-protein-coupled receptor involved in various physiological processes, including inflammation, neuroprotection, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VUF-8504 involves the cyclization of 2-methylbenzonitrile with pyridine-2-carbonitrile using potassium amide in liquid ammonia. This reaction produces 3-(2-pyridyl)isoquinoline-1-amine, which is then acylated with 4-methoxybenzoyl chloride using butyllithium in tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for VUF-8504 are not widely documented, the synthesis typically follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: VUF-8504 primarily undergoes substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is 3-(2-pyridyl)isoquinoline-1-amine, which is further modified to produce VUF-8504 .

Comparison with Similar Compounds

  • Thiazoles
  • Thiadiazoles
  • 1,4-Dihydropyridines
  • Pyridines
  • 2-Mercaptopyrimidines
  • Flavonoids
  • Isoquinolines
  • Quinazolines
  • (Aza)adenines
  • Pyrazoloquinolines
  • Triazoloquinoxalines
  • Pyrazolotriazolopyrimidines
  • Triazolopurines
  • Tricyclic Xanthines

Uniqueness: VUF-8504 is unique due to its high potency and selectivity for the adenosine A3 receptor. Its structural features, such as the 2-pyridinyl moiety and the phenyl ring linked to the quinoline nucleus, contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

4-methoxy-N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide

InChI

InChI=1S/C22H17N3O2/c1-27-17-11-9-15(10-12-17)22(26)25-21-18-7-3-2-6-16(18)14-20(24-21)19-8-4-5-13-23-19/h2-14H,1H3,(H,24,25,26)

InChI Key

VLGYXUZBVKQWQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4

Synonyms

4-methoxy-N-(2-(2-pyridinyl)isoquinolin-1-yl)benzamide
VUF 8504
VUF-8504
VUF8504

Origin of Product

United States

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